molecular formula C6H6N2S B067318 7-Methylimidazo[5,1-b]thiazole CAS No. 165666-89-7

7-Methylimidazo[5,1-b]thiazole

Cat. No. B067318
M. Wt: 138.19 g/mol
InChI Key: FTOWEVFXEVKPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylimidazo[5,1-b]thiazole (7-MeI) is a heterocyclic aromatic compound that is commonly found in cooked meat and fish products. It is formed during the cooking process when amino acids and creatine react with heat. The compound has been identified as a potent mutagen and carcinogen, and its potential health effects have been extensively studied.

Mechanism Of Action

The mechanism of action of 7-Methylimidazo[5,1-b]thiazole involves the formation of DNA adducts, which are covalent bonds between the compound and DNA molecules. This can lead to mutations and genetic damage, which can increase the risk of cancer and other diseases.

Biochemical And Physiological Effects

Studies have shown that exposure to 7-Methylimidazo[5,1-b]thiazole can lead to a range of biochemical and physiological effects. These include oxidative stress, inflammation, and DNA damage. The compound has also been shown to induce cell death and inhibit cell proliferation.

Advantages And Limitations For Lab Experiments

7-Methylimidazo[5,1-b]thiazole is a useful tool for studying the effects of DNA adducts on cellular processes. Its ability to induce mutations and genetic damage makes it a valuable tool for studying the mechanisms of carcinogenesis. However, its potential health risks and carcinogenic properties also make it a hazardous compound to work with, and appropriate safety precautions must be taken when handling it.

Future Directions

Future research on 7-Methylimidazo[5,1-b]thiazole should focus on developing methods for reducing its formation in cooked meat and fish products. This may involve exploring alternative cooking methods or developing additives that can inhibit the formation of the compound. Additionally, research should continue to investigate the potential health effects of 7-Methylimidazo[5,1-b]thiazole and the mechanisms by which it induces DNA damage and mutations. This may lead to the development of new strategies for preventing and treating cancer and other diseases.

Synthesis Methods

7-Methylimidazo[5,1-b]thiazole can be synthesized through the reaction of 2-aminothiazole with methyl iodide in the presence of a base. The reaction yields 7-methyl-2-thiazolyl iodide, which can be further converted to 7-Methylimidazo[5,1-b]thiazole through a dehalogenation reaction.

Scientific Research Applications

7-Methylimidazo[5,1-b]thiazole has been extensively studied for its potential health effects. It has been identified as a potent mutagen and carcinogen, and its presence in cooked meat and fish products has raised concerns about the potential health risks associated with their consumption. Scientific research has focused on understanding the mechanism of action of 7-Methylimidazo[5,1-b]thiazole and its biochemical and physiological effects.

properties

CAS RN

165666-89-7

Product Name

7-Methylimidazo[5,1-b]thiazole

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

7-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3

InChI Key

FTOWEVFXEVKPOK-UHFFFAOYSA-N

SMILES

CC1=C2N(C=CS2)C=N1

Canonical SMILES

CC1=C2N(C=CS2)C=N1

Origin of Product

United States

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